Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl ester group at the 1-position and a sulfonamido-linked 4-(methoxycarbonyl)phenyl moiety at the 4-position. Structurally, it differs from tert-butyl analogs (e.g., CAS 1286264-41-2) by replacing the tert-butyl ester with a phenyl ester, which may alter solubility and metabolic stability .
Properties
IUPAC Name |
phenyl 4-[[(4-methoxycarbonylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-20(24)17-7-9-19(10-8-17)30(26,27)22-15-16-11-13-23(14-12-16)21(25)29-18-5-3-2-4-6-18/h2-10,16,22H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNYQYYXMASOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, a compound with the molecular formula C21H24N2O6S, has garnered attention in the field of medicinal chemistry due to its structural features that suggest potential biological activity. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a phenyl sulfonamide moiety and a methoxycarbonyl group, which may influence its interaction with biological targets. Its molecular weight is approximately 432.49 g/mol, and it typically exhibits a purity of around 95% in research applications.
Antimicrobial Activity
Sulfonamide compounds are known for their antimicrobial properties. In related studies, arylsulfonamides have been evaluated for their efficacy against bacterial strains. For instance, a study on biphenylsulfonamide derivatives indicated significant antimicrobial activity, suggesting that similar compounds could exhibit comparable effects .
Enzyme Inhibition Studies
Recent research has highlighted the potential of sulfonamide derivatives as enzyme inhibitors. For example, certain derivatives have been identified as potent inhibitors of ADAMTS7, an enzyme implicated in various pathological processes such as arthritis and cancer . Table 1 summarizes the inhibitory activity of selected sulfonamide compounds:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 50 ± 20 | ADAMTS7 |
| Compound B | 380 ± 10 | ADAMTS5 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural similarity to known inhibitors.
Case Studies
In one notable case study involving similar piperidine derivatives, researchers synthesized a series of compounds to evaluate their pharmacological profiles. The study found that modifications to the piperidine ring significantly influenced binding affinity and selectivity for target receptors . This highlights the importance of structural optimization in enhancing biological activity.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of sulfonamide derivatives often includes considerations of absorption, distribution, metabolism, and excretion (ADME). Preliminary assessments suggest that modifications to the piperidine structure can impact these parameters significantly. Toxicological evaluations are crucial as well; compounds with similar structures have been assessed for safety profiles in preclinical models .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a piperidine ring substituted with a phenylsulfonamide and a methoxycarbonyl group. The synthesis typically involves several steps, including the reaction of piperidine derivatives with sulfonamides and subsequent modifications to achieve the desired functional groups.
Synthesis Overview:
- Step 1: Formation of the piperidine core.
- Step 2: Introduction of the phenylsulfonamide group.
- Step 3: Addition of the methoxycarbonyl moiety.
This multi-step synthesis can be optimized using various reagents and conditions to enhance yield and purity, which is crucial for biological evaluations.
Antimicrobial Properties
Research has indicated that compounds similar to Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Activity
There is growing evidence that piperidine derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .
Neurological Applications
The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Some studies have explored its effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant properties .
Case Study: Antimicrobial Efficacy
A study published in Medicinal Chemistry examined various derivatives of piperidine compounds against a range of bacterial strains. The results showed that certain modifications to the phenylsulfonamide group significantly enhanced antimicrobial activity, highlighting the importance of structural optimization .
Case Study: Anticancer Properties
In another research article, a series of piperidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The findings suggested that compounds with specific substitutions on the piperidine ring exhibited potent anticancer activity, warranting further investigation into their mechanisms of action .
Comparison with Similar Compounds
tert-Butyl 4-((3-(Methoxycarbonyl)phenyl)sulfonamido)piperidine-1-carboxylate (CAS 1286264-41-2)
- Structural Difference : Tert-butyl ester vs. phenyl ester at the 1-position.
- Impact : The tert-butyl group increases steric bulk and lipophilicity (logP ~3.2) compared to the phenyl ester, which may improve membrane permeability but reduce aqueous solubility .
- Synthesis : Prepared via sulfonamido coupling using tert-butyl piperidine-1-carboxylate and 3-(methoxycarbonyl)benzenesulfonyl chloride, yielding ~57–71% in optimized protocols .
tert-Butyl 3-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylate (3h)
- Structural Difference : Lacks the sulfonamido-methyl group; instead, a 4-(methoxycarbonyl)phenyl group is directly attached to the piperidine ring.
- Reported selectivity in G protein-coupled receptor kinase (GRK) inhibition studies .
- Synthesis : Achieved via palladium-catalyzed C–H arylation (57% yield) .
(3S,4R)-tert-Butyl 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (11ab)
- Structural Difference : Benzo[d][1,3]dioxol-5-yloxy substituent replaces sulfonamido.
- NMR data (δ 5.85 ppm for dioxolane protons) confirms electronic effects on the piperidine ring .
- Synthesis: Mitsunobu-like reaction with sodium hydride (50% yield over two steps) .
Compounds with Alternative Ester Groups
Phenyl 1-Benzoylpiperidine-4-carboxylate (13)
- Structural Difference : Benzoyl group at the 1-position instead of the carbamate.
- Demonstrated moderate activity in acetylcholinesterase inhibition assays .
Benzyl 4-(4-(Methoxycarbonyl)phenylamino)piperidine-1-carboxylate (CAS 1037834-44-8)
- Structural Difference: Benzyl ester and amino linker instead of sulfonamido.
- Impact: The amino group increases basicity (pKa ~8.5), altering ionization under physiological conditions compared to the sulfonamido group (pKa ~6.5) .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to CAS 1286264-41-2.
Preparation Methods
Esterification of 4-Sulfobenzoic Acid
4-Carboxybenzenesulfonic acid undergoes esterification with methanol in the presence of catalytic sulfuric acid, yielding methyl 4-sulfobenzoate. This step ensures the carboxylic acid is protected as a methyl ester, preventing unwanted side reactions during subsequent sulfonyl chloride formation.
Sulfonyl Chloride Formation
Methyl 4-sulfobenzoate reacts with excess thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours. The reaction is driven to completion by the removal of HCl and SO₂ gases. The resultant 4-(methoxycarbonyl)benzenesulfonyl chloride is purified via vacuum distillation or recrystallization from dichloromethane/hexane.
Key Data:
- Yield: 85–92%
- Purity (HPLC): ≥98%
- Characterization: $$ ^1H $$ NMR (CDCl₃): δ 8.15 (d, 2H, J = 8.4 Hz), 8.05 (d, 2H, J = 8.4 Hz), 3.95 (s, 3H).
Preparation of 4-(Aminomethyl)piperidine-1-carboxylic Acid Phenyl Ester
Synthesis of Piperidine-4-ylmethanamine
Piperidine-4-carboxylic acid is reduced to piperidine-4-methanol using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C to room temperature. The alcohol is then converted to a mesylate via reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C forms the azide intermediate, which is reduced to the primary amine using hydrogen gas and palladium on carbon (Pd/C).
Key Data:
Protective Group Strategy
The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in DCM with catalytic 4-dimethylaminopyridine (DMAP). This step ensures chemoselective functionalization of the piperidine nitrogen in subsequent steps.
Carbamate Formation at Piperidine-1-Position
The Boc-protected piperidine-4-ylmethanamine reacts with phenyl chloroformate in anhydrous DCM containing pyridine at 0°C. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the chloroformate, yielding the phenyl carbamate intermediate. Excess reagents are quenched with aqueous sodium bicarbonate, and the product is extracted into DCM.
Key Data:
Deprotection of the Primary Amine
The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 hour. The resultant TFA salt of 4-(aminomethyl)piperidine-1-carboxylic acid phenyl ester is neutralized with aqueous sodium hydroxide and extracted into ethyl acetate.
Sulfonamidation: Coupling of the Piperidine and Sulfonyl Chloride
The primary amine reacts with 4-(methoxycarbonyl)benzenesulfonyl chloride in DCM containing N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. The base scavenges HCl, driving the reaction to completion. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane).
Key Data:
- Yield: 80–88%
- Purity (HPLC): ≥97%
- Characterization:
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
Analytical Validation
- Purity : Reverse-phase HPLC with UV detection at 254 nm confirms ≥97% purity.
- Stability : The final compound is stable at −20°C for >6 months in amber vials.
Comparative Analysis of Alternative Routes
Direct Alkylation vs. Reductive Amination
Direct alkylation of piperidine-4-methanol with mesyl chloride and ammonia suffers from poor regioselectivity (≤40% yield). Reductive amination of piperidine-4-carbaldehyde with ammonium acetate and NaBH₃CN provides superior yields (72%).
Solid-Phase Synthesis
Immobilization of the piperidine scaffold on Wang resin enables iterative coupling-deprotection cycles, but scalability remains limited.
Q & A
Q. What are the key structural features of Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, and how do they influence its reactivity?
The compound features a piperidine ring substituted at the 4-position with:
- A carboxylate ester group (phenyl ester), enhancing lipophilicity and influencing pharmacokinetic properties.
- A sulfonamide-linked 4-(methoxycarbonyl)phenyl moiety , which introduces hydrogen-bonding potential and steric bulk.
These groups confer reactivity typical of sulfonamides (e.g., nucleophilic substitutions) and esters (e.g., hydrolysis under acidic/basic conditions). The methoxycarbonyl group may participate in metabolic transformations, such as esterase-mediated cleavage. Structural analogs in and highlight the importance of sulfonamide and ester linkages in modulating biological activity .
Q. What synthetic routes are reported for this compound, and what analytical methods validate its purity?
A common multi-step synthesis involves:
Piperidine functionalization : Introducing the sulfonamide group via nucleophilic substitution (e.g., reacting 4-aminomethylpiperidine with 4-(methoxycarbonyl)benzenesulfonyl chloride).
Esterification : Coupling the intermediate with phenyl chloroformate.
Q. Validation methods :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and functional group integrity (e.g., methoxycarbonyl δ ~3.8–4.0 ppm in 1H NMR) .
- HPLC with UV detection (λ = 220–280 nm) to assess purity (>95%).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~500–520).
details similar piperidine-carboxylate syntheses using TMS-diazomethane for esterification, yielding >80% purity after column chromatography .
Q. How is the compound’s stability evaluated under experimental storage conditions?
Stability studies typically involve:
- Accelerated degradation tests : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks.
- Analytical monitoring : HPLC tracking of degradation products (e.g., hydrolyzed carboxylic acid or sulfonic acid derivatives).
- pH-dependent stability : Assessing solubility and degradation in buffers (pH 1–9).
notes that related piperidine derivatives degrade under oxidative conditions, requiring storage in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Discrepancies in activity (e.g., IC50 variability) may arise from:
- Conformational flexibility : Piperidine ring puckering alters binding pocket compatibility (e.g., highlights SAR differences due to sulfonamide orientation) .
- Metabolic instability : Ester hydrolysis rates vary with substituents (e.g., methoxycarbonyl vs. ethoxycarbonyl).
Q. Methodological approaches :
- Molecular dynamics simulations to model ligand-receptor interactions.
- Metabolite profiling (LC-MS/MS) to identify degradation products.
- Comparative assays using isogenic cell lines to isolate target effects.
Q. What strategies optimize the compound’s binding affinity for orexin receptors or similar targets?
Optimization strategies include:
Q. Experimental validation :
- Radiolabeled binding assays (e.g., [3H]-ligand displacement) to measure Ki values.
- Functional assays (Ca2+ mobilization or cAMP inhibition) in HEK293 cells expressing orexin receptors.
emphasizes the use of structure-activity relationship (SAR) tables to prioritize modifications (Table 1) .
Q. Table 1: SAR of Key Structural Modifications
| Modification | Binding Affinity (Ki, nM) | Metabolic Stability (t1/2, h) |
|---|---|---|
| Methoxycarbonyl (parent) | 120 ± 15 | 2.5 ± 0.3 |
| Trifluoromethyl | 85 ± 10 | 5.1 ± 0.6 |
| Nitro | 65 ± 8 | 1.8 ± 0.2 |
Q. How are synthetic challenges (e.g., low yields in sulfonamide coupling) addressed?
Low yields in sulfonamide formation often result from:
- Steric hindrance : Bulky substituents on the piperidine or sulfonyl chloride.
- Competitive hydrolysis : Moisture-sensitive intermediates.
Q. Solutions :
- Activation of intermediates : Use coupling agents like HATU or DCC in anhydrous DMF .
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 min at 100°C vs. 12 h reflux) .
reports 79% yield for a similar sulfonamide coupling using propionic anhydride under argon .
Q. What in vitro and in vivo models are suitable for evaluating efficacy and toxicity?
- In vitro :
- CYP450 inhibition assays (e.g., CYP3A4/2D6) to predict drug-drug interactions.
- hERG channel binding (patch-clamp) to assess cardiac toxicity.
- In vivo :
Q. How do researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporating a photoreactive group (e.g., diazirine) to crosslink the compound to its target.
- Cellular thermal shift assay (CETSA) : Measuring target protein stabilization after compound treatment.
- CRISPR/Cas9 knockouts : Confirming phenotype rescue in target-deficient cells.
validates target engagement via functional assays in orexin receptor-expressing cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
